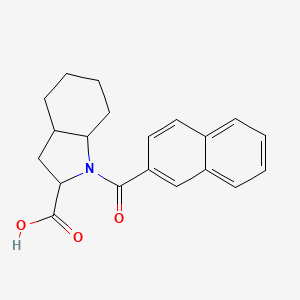

1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound characterized by its naphthalene and indole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, followed by subsequent reactions to introduce the indole and carboxylic acid functionalities.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the naphthalene ring to naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can reduce the naphthalene ring or the carboxylic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the naphthalene and indole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

Substitution: Reagents like bromine (Br₂) for electrophilic substitution and sodium amide (NaNH₂) for nucleophilic substitution are typical.

Major Products Formed:

Oxidation: Naphthoquinones, naphthalene-2,3-diol, etc.

Reduction: Reduced naphthalene derivatives, alcohols, etc.

Substitution: Brominated naphthalene, indole derivatives, etc.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(Naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been studied for its pharmacological properties, particularly in the field of drug development. Its structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Case Study: Anticancer Activity

A study explored the compound's efficacy against cancer cell lines. The results indicated that it exhibited cytotoxic effects on several types of cancer cells, suggesting its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 10.6 |

Biological Research

The compound has also been investigated for its role in biological systems, particularly in studies related to neuropharmacology and enzyme inhibition.

Neuroprotective Effects

Research has shown that this compound may provide neuroprotective benefits against oxidative stress. In vitro studies demonstrated that it could reduce reactive oxygen species (ROS) levels in neuronal cells.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes linked to various diseases. For instance, it has shown promise as a selective inhibitor of certain kinases involved in cancer progression.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers and nanomaterials.

Polymer Synthesis

The unique structure of this compound allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science. Preliminary toxicological assessments indicate moderate toxicity levels, necessitating further investigation to establish safe dosage ranges.

| Toxicity Parameter | Value |

|---|---|

| LD50 (mg/kg) | >2000 |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

1-(Naphthalene-2-carbonyl)piperazine hydrochloride: Similar in having a naphthalene carbonyl group but differs in the presence of a piperazine ring.

1-Naphthalenecarboxylic acid: Similar in the naphthalene moiety but lacks the indole and carboxylic acid functionalities.

This comprehensive overview highlights the significance of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Actividad Biológica

1-(Naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid, identified by its CAS number 1101179-68-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral and antitumor properties, and presents relevant data from various studies.

- Molecular Formula : C20H21NO3

- Molecular Weight : 323.39 g/mol

- Structure : The compound features an octahydroindole core with a naphthalene carbonyl and a carboxylic acid functional group, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects as an HIV integrase inhibitor and its cytotoxicity against various cancer cell lines.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV integrase. The mechanism involves chelation with magnesium ions in the active site of integrase, which is crucial for viral replication.

Key Findings:

- Integrase Inhibition : The compound demonstrated significant inhibition of HIV-1 integrase with an IC50 value ranging from 0.13 μM to 6.85 μM depending on structural modifications made to the indole scaffold .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 3.11 | Chelation with Mg²⁺ ions |

| Optimized derivative (e.g., Compound 17a) | 0.13 | Enhanced binding via π-stacking |

These results indicate that structural optimizations significantly enhance the antiviral efficacy of this class of compounds.

Antitumor Activity

The antitumor properties have also been investigated, particularly against malignant brain tumor cells. Indole derivatives have shown varying degrees of cytotoxicity across different cancer cell lines.

Case Studies:

- Cytotoxicity Against KNS42 Cells : In vitro studies reported that indole derivatives exhibited IC50 values as low as 0.33 μM against pediatric glioblastoma KNS42 cells, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Indole derivative (6) | KNS42 | 0.33 | High cytotoxicity |

| Control (WIN55,212-2) | KNS42 | 8.07 | Lower efficacy |

- Mechanism of Action : The mechanism appears to involve apoptosis induction and disruption of key signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Naphthalene Carbonyl Group : Enhances hydrophobic interactions and π-stacking capabilities.

- Indole Core Modifications : Alterations at C2, C3, and C6 positions have been shown to significantly impact integrase inhibitory activity and cytotoxicity profiles.

Propiedades

IUPAC Name |

1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-19(16-10-9-13-5-1-2-6-14(13)11-16)21-17-8-4-3-7-15(17)12-18(21)20(23)24/h1-2,5-6,9-11,15,17-18H,3-4,7-8,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUMVFKWQOPVTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.